Boc-Cysteinol
CAS No.:
Cat. No.: VC14185541
Molecular Formula: C8H17NO3S
Molecular Weight: 207.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H17NO3S |
---|---|
Molecular Weight | 207.29 g/mol |
IUPAC Name | tert-butyl N-[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate |
Standard InChI | InChI=1S/C8H17NO3S/c1-8(2,3)12-7(11)9-6(4-10)5-13/h6,10,13H,4-5H2,1-3H3,(H,9,11)/t6-/m1/s1 |
Standard InChI Key | QJZIPROEVNIIPZ-ZCFIWIBFSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CO)CS |
Canonical SMILES | CC(C)(C)OC(=O)NC(CO)CS |
Introduction
Chemical Identity and Structural Characteristics
Boc-Cysteinol refers to cysteine derivatives where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid moiety is reduced to a hydroxymethyl group. While the term "cysteinol" typically denotes cysteine with a hydroxymethyl substitution, the exact IUPAC name for Boc-Cysteinol would be (R)-2-((tert-butoxycarbonyl)amino)-3-mercaptopropanol. This structure contrasts with the more commonly documented Boc-L-cysteine (Boc-Cys-OH), which retains the carboxylic acid group .
Molecular and Stereochemical Properties
The Boc group introduces steric protection to the amino group, enhancing stability during synthetic procedures. Key properties inferred from analogous compounds include:
The stereochemistry at the C2 position remains (R)-configured, consistent with L-cysteine derivatives. The thiol (-SH) group in cysteinol derivatives is often protected (e.g., as S-benzyl in Boc-S-benzyl-L-cysteine ) to prevent oxidation during synthesis.
Synthesis and Modification Strategies
Boc Protection of Cysteine Derivatives
The synthesis of Boc-Cysteinol likely follows established Boc protection methodologies:
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Amino Group Protection: Reaction of cysteinol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine .
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Thiol Group Protection: Optional introduction of S-benzyl or S-trityl groups using benzyl chloride or trityl chloride under alkaline conditions .
A representative reaction scheme is:
This method ensures >95% yield for analogous Boc-protected amino alcohols .
Challenges in Isolation
The hydroxymethyl group in Boc-Cysteinol increases hydrophilicity compared to Boc-Cys-OH, complicating crystallization. Purification often requires silica gel chromatography or reverse-phase HPLC, as noted for Boc-Cys(Bzl)-OH derivatives .
Applications in Peptide and Organic Synthesis
Peptide Chain Assembly
Boc-Cysteinol serves as a building block in solid-phase peptide synthesis (SPPS), particularly for introducing cysteine residues with reduced carboxyl termini. Its utility parallels Boc-Cys-OH, which is employed in the synthesis of cyclic peptides and disulfide-linked structures .
Disulfide Bond Formation
Controlled oxidation of Boc-Cysteinol thiols enables selective disulfide bridging. For example, Bernatowicz et al. demonstrated unsymmetrical disulfide formation using Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine, highlighting the reactivity of protected cysteine derivatives .
Chiral Derivatization
The Boc group’s stereochemical integrity makes Boc-Cysteinol valuable for chiral resolution. Enantiomeric excess (ee) determinations via NMR or HPLC frequently utilize Boc-protected amino alcohols due to their predictable splitting patterns .
Research Gaps and Future Directions
Underexplored Applications
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Bioconjugation: Potential for thiol-maleimide click chemistry in antibody-drug conjugates
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Metal Chelation: Exploration of thiol-metal coordination in catalytic systems
Analytical Challenges
Current literature lacks high-resolution NMR or X-ray crystallography data for Boc-Cysteinol. Advanced characterization using 2D NMR (HSQC, HMBC) and single-crystal analysis is recommended.
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